molecular formula C25H22BrNO3 B11278596 5-(4-bromophenyl)-3-hydroxy-4-(4-methoxyphenyl)-1-(4-methylbenzyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-bromophenyl)-3-hydroxy-4-(4-methoxyphenyl)-1-(4-methylbenzyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11278596
M. Wt: 464.3 g/mol
InChI Key: BNMIYTNVWNGWHB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a fused pyrrole ring system. Its chemical structure consists of a pyrrolone core substituted with various aromatic groups. The presence of bromine, hydroxyl, methoxy, and methyl groups contributes to its unique properties.

Preparation Methods

Synthetic Routes:

Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of an appropriate aldehyde (such as 4-methylbenzaldehyde) with a primary amine (e.g., 4-bromophenylamine) under acidic conditions. The cyclization of the resulting imine intermediate leads to the formation of the pyrrolone ring.

Reaction Conditions:

  • Aldehyde-Amine Condensation: Typically carried out in an organic solvent (e.g., ethanol or dichloromethane) with an acid catalyst (e.g., hydrochloric acid).
  • Cyclization: Heating the imine intermediate in the presence of a Lewis acid (e.g., zinc chloride) promotes cyclization.

Industrial Production:

While industrial-scale production methods may vary, the synthetic routes described above can be adapted for large-scale synthesis. Optimization of reaction conditions, purification steps, and yield enhancement are crucial for efficient production.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound can undergo oxidation reactions, especially at the hydroxyl group.

    Reduction: Reduction of the carbonyl group may yield a corresponding alcohol.

    Substitution: The bromine atom is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.

Major Products:

  • Oxidation: Hydroxyl group converted to a ketone.
  • Reduction: Carbonyl group reduced to an alcohol.
  • Substitution: Bromine atom replaced by a nucleophile.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Investigated for potential pharmacological activities (e.g., anti-inflammatory, anticancer).

    Chemistry: Used as a building block in organic synthesis.

    Materials Science: Explored for its optical and electronic properties.

Mechanism of Action

The compound’s effects likely involve interactions with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, researchers often compare its structure and properties to related pyrrolones or heterocyclic molecules.

Properties

Molecular Formula

C25H22BrNO3

Molecular Weight

464.3 g/mol

IUPAC Name

2-(4-bromophenyl)-4-hydroxy-3-(4-methoxyphenyl)-1-[(4-methylphenyl)methyl]-2H-pyrrol-5-one

InChI

InChI=1S/C25H22BrNO3/c1-16-3-5-17(6-4-16)15-27-23(19-7-11-20(26)12-8-19)22(24(28)25(27)29)18-9-13-21(30-2)14-10-18/h3-14,23,28H,15H2,1-2H3

InChI Key

BNMIYTNVWNGWHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(C(=C(C2=O)O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)Br

Origin of Product

United States

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